Multitargeted Enzyme Inhibition Profile of [3H]Pemetrexed Versus Methotrexate
Pemetrexed is a multitargeted antifolate that inhibits three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The Ki values for pemetrexed's polyglutamate forms are 1.3 nM (TS), 7.2 nM (DHFR), and 65 nM (GARFT) in cell-free assays [1]. In contrast, methotrexate primarily targets DHFR (Ki approximately 26 nM in recombinant human DHFR assays) with minimal inhibition of TS and GARFT [2]. This broader enzyme inhibition spectrum for pemetrexed translates to distinct pharmacological effects and necessitates the use of [3H]pemetrexed for studies investigating TS or GARFT interactions.
| Evidence Dimension | Enzyme inhibition constant (Ki) for thymidylate synthase (TS) |
|---|---|
| Target Compound Data | 1.3 nM (polyglutamated pemetrexed) |
| Comparator Or Baseline | Methotrexate: not a significant TS inhibitor (Ki not reported, primary target DHFR) |
| Quantified Difference | Pemetrexed is a potent TS inhibitor; methotrexate is not. |
| Conditions | Cell-free enzyme assays using purified recombinant enzymes |
Why This Matters
This difference dictates that [3H]pemetrexed is the appropriate radiotracer for quantifying TS inhibition and folate pathway perturbations, whereas [3H]methotrexate is unsuitable for this purpose.
- [1] Pemetrexed-d5 (LY231514-d5) product information. InvivoChem. CAS 1129408-57-6. View Source
- [2] Izbicka E, Diaz P, Streeper R, et al. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. Cancer Chemother Pharmacol. 2009;64(5):993-999. doi:10.1007/s00280-009-0954-4 View Source
